molecular formula C7H12O3 B14329866 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane CAS No. 109857-35-4

2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane

Cat. No.: B14329866
CAS No.: 109857-35-4
M. Wt: 144.17 g/mol
InChI Key: RYSXIKKOZBELOW-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is an organic compound belonging to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane typically involves the reaction of glycidyl chloride with a suitable base, such as sodium hydroxide, to form the desired oxirane ring. The reaction is carried out under controlled conditions, including temperature and pH, to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. The process includes the dehydrochlorination of glycidyl chloride with sodium hydroxide, followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acids: Sulfuric acid or hydrochloric acid can catalyze the ring-opening of the oxirane ring.

    Bases: Sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products Formed

Scientific Research Applications

2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and functionalization of organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane is unique due to its specific molecular structure, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.

Properties

CAS No.

109857-35-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-methyl-2-(oxiran-2-ylmethoxymethyl)oxirane

InChI

InChI=1S/C7H12O3/c1-7(5-10-7)4-8-2-6-3-9-6/h6H,2-5H2,1H3

InChI Key

RYSXIKKOZBELOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COCC2CO2

Origin of Product

United States

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